3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid
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Overview
Description
3,4-dihydro-1H-2-benzothiopyran-1-carboxylic acid is a chemical compound with the CAS Number: 93689-97-5 . It has a molecular weight of 194.25 .
Molecular Structure Analysis
The IUPAC name for this compound is 3,4-dihydro-1H-isothiochromene-1-carboxylic acid . The InChI code is 1S/C10H10O2S/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 130-131 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
3,4-Dihydro-1H-2-Benzothiopyran-1-carboxylic acid has been explored for its synthesis and chemical properties in various studies. For instance, Kaye and Nocanda (2002) demonstrated its synthesis using Baylis-Hillman methodology, offering a one-step process with yields up to 67% (Kaye & Nocanda, 2002). Similarly, Scrowston and Shaw (1976) discussed its synthesis and properties, particularly focusing on Dieckmann cyclization and reactions with various reagents (Scrowston & Shaw, 1976).
Therapeutic Applications and Biological Activities
Research has also investigated the potential therapeutic applications and biological activities of compounds related to this compound. Philipp, Jirkovsky, and Martel (1980) synthesized a series of 2-carboxylic acids from this compound, examining their ability to inhibit rat passive cutaneous anaphylaxis (Philipp, Jirkovsky, & Martel, 1980). Ishino, Masaoka, and Hirashima (1990) conducted a study on the acid-catalyzed intermolecular cycloaddition of acetylenic alcohols with arenethiols, producing 3,4-dihydro-2H-1-benzothiopyrans in good to excellent yields (Ishino, Masaoka, & Hirashima, 1990).
Application in Material Science
Additionally, the compound finds application in material science. Dunkers and Ishida (1999) studied the reaction of a similar compound, 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine, using various carboxylic acids and phenols as catalysts, contributing to our understanding of polymer chemistry (Dunkers & Ishida, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3,4-dihydro-1H-isothiochromene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJHJOVHYMRRGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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